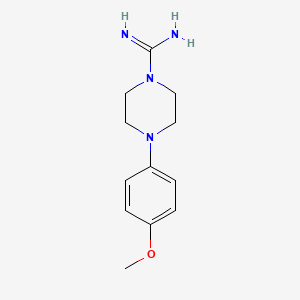

4-(4-Methoxyphenyl)piperazine-1-carboximidamide

CAS No.: 77723-17-2

Cat. No.: VC8136454

Molecular Formula: C12H18N4O

Molecular Weight: 234.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77723-17-2 |

|---|---|

| Molecular Formula | C12H18N4O |

| Molecular Weight | 234.3 g/mol |

| IUPAC Name | 4-(4-methoxyphenyl)piperazine-1-carboximidamide |

| Standard InChI | InChI=1S/C12H18N4O/c1-17-11-4-2-10(3-5-11)15-6-8-16(9-7-15)12(13)14/h2-5H,6-9H2,1H3,(H3,13,14) |

| Standard InChI Key | FIFLVAAKXGHCLX-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N |

| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a carboximidamide group () and at the 4-position with a 4-methoxyphenyl moiety (). The molecular formula is , with a molecular weight of 234.3 g/mol . Key structural identifiers include:

-

IUPAC Name: 4-(4-methoxyphenyl)piperazine-1-carboximidamide

-

SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 234.3 g/mol | |

| Melting Point | Not reported | – |

| Solubility | Likely polar organic solvents | – |

| Stability | Stable under standard conditions |

The carboximidamide group enhances hydrogen-bonding capacity, potentially improving interactions with biological targets.

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step approach:

-

Formation of Piperazine Intermediate: 4-Methoxyphenylpiperazine is prepared through nucleophilic substitution of 4-methoxyphenylamine with bis(2-chloroethyl)amine.

-

Carboximidamide Introduction: Reacting the intermediate with cyanamide () under basic conditions yields the target compound .

Representative Reaction:

Optimization Strategies

-

Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 5 minutes at 150°C) .

-

Catalysis: Potassium hydroxide (KOH) improves yields up to 78% .

Biological Activity and Mechanisms

| Compound | Cell Line (IC₅₀) | Activity vs. Gefitinib | Source |

|---|---|---|---|

| CH05 (Derivative) | A549: 0.44 µM; H460: 3.07 µM | 2.0–8.4× more potent |

Mechanistically, these compounds inhibit tyrosine kinases or induce apoptosis via mitochondrial pathways .

Antimicrobial Properties

Piperazine derivatives disrupt microbial cell membranes by interacting with phospholipid bilayers. For example:

-

4-Chlorophenyl analog: Shows MIC values of 8 µg/mL against Staphylococcus aureus.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for modifying:

-

Aromatic Substitutents: Replacing methoxy with halogens (e.g., Cl, F) enhances cytotoxicity .

-

Side Chains: Adding pyrimidinyl groups (e.g., ) improves pharmacokinetics .

Pharmacokinetic Studies

| Parameter | Value (Predicted) | Method |

|---|---|---|

| LogP | 1.8 | ChemAxon |

| Plasma Protein Binding | 89% | SwissADME |

These properties suggest moderate bioavailability and CNS penetration potential .

Related Compounds and Structure-Activity Relationships

Structural Analogs

| Compound | Key Modification | Activity Highlight |

|---|---|---|

| 4-(4-Chlorophenyl)piperazine-1-carboximidamide | Cl instead of OCH₃ | Enhanced antimicrobial |

| 4-(2-Methoxyphenyl)piperazine-1-carboximidamide | OCH₃ at ortho position | Reduced antitumor efficacy |

Derivative Design

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume